Product packaging for (Z)-5-hydroxy-4-methylpent-3-en-2-one(Cat. No.:)

(Z)-5-hydroxy-4-methylpent-3-en-2-one

Cat. No.: B13821851
M. Wt: 114.14 g/mol
InChI Key: ZENGABJDJSKJCW-HYXAFXHYSA-N
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Description

(Z)-5-hydroxy-4-methylpent-3-en-2-one is a high-purity chemical compound provided for research purposes. It is part of the unsaturated aliphatic ketones family, a class of compounds recognized for their utility as intermediates in organic synthesis . While specific biological data for this exact stereoisomer is limited in the public domain, structural analogs and related unsaturated ketones are frequently investigated for their potential in medicinal chemistry. For instance, compounds featuring the 4-methylpent-3-en-1-yl moiety have been incorporated into the design of novel naphthoquinone derivatives, which have shown promise in anticancer research by inducing apoptosis and autophagy . Furthermore, chalcone derivatives, which share the α,β-unsaturated ketone core, are extensively studied for a range of pharmacological activities, including potential antidiabetic and anti-inflammatory effects . The Z-configuration of the hydroxy and methyl groups on the pentenone backbone may influence its physicochemical properties and interaction with biological targets, making it a compound of interest for further structure-activity relationship (SAR) studies. Researchers can utilize this building block to develop new synthetic analogs or to explore its mechanism of action in various biochemical pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B13821851 (Z)-5-hydroxy-4-methylpent-3-en-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(Z)-5-hydroxy-4-methylpent-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h3,7H,4H2,1-2H3/b5-3-

InChI Key

ZENGABJDJSKJCW-HYXAFXHYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/CO

Canonical SMILES

CC(=CC(=O)C)CO

Origin of Product

United States

Synthetic Strategies and Methodologies for Z 5 Hydroxy 4 Methylpent 3 En 2 One and Its Structural Analogues

De Novo Synthesis Approaches

The construction of the carbon skeleton and the introduction of the key functional groups of (Z)-5-hydroxy-4-methylpent-3-en-2-one from simpler precursors can be achieved through a variety of de novo synthetic strategies. These approaches are fundamental in organic synthesis and offer pathways to not only the target molecule but also a wide range of its structural analogues.

Base-Catalyzed Aldol (B89426) Condensation Pathways for Carbon-Carbon Bond Formation

Base-catalyzed aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and represents a viable pathway to this compound. Current time information in New York, NY, US. This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. mdpi.com In the context of the target molecule, a plausible route involves the reaction of 4-methylpent-3-en-2-one, commonly known as mesityl oxide, with formaldehyde (B43269) under basic conditions. Current time information in New York, NY, US. The mechanism proceeds via the formation of an enolate at the C5 position of mesityl oxide, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Current time information in New York, NY, US.

The reaction is typically catalyzed by alkali metal hydroxides or alkoxides. nacatsoc.org While this method is effective for constructing the carbon backbone, a significant challenge lies in controlling the stereochemistry at the newly formed C4-C5 bond to achieve the desired Z-configuration. Current time information in New York, NY, US. This often requires the use of more sophisticated catalytic systems or enzymatic mediation. Current time information in New York, NY, US.

Table 1: Plausible Reactants for Base-Catalyzed Aldol Condensation

Enolate Precursor (Nucleophile) Carbonyl Compound (Electrophile) Product
4-Methylpent-3-en-2-one (Mesityl Oxide) Formaldehyde (Z/E)-5-hydroxy-4-methylpent-3-en-2-one
Acetone 1-Hydroxy-2-propanone 4,5-Dihydroxy-4-methylpentan-2-one (precursor)

Enolate Chemistry and Controlled Alkylation in Pentenone Synthesis

Enolate chemistry is fundamental to the synthesis of a wide array of carbonyl compounds, including pentenones. The generation of a specific enolate from an unsymmetrical ketone allows for regioselective alkylation, a key step in building up the carbon framework. For the synthesis of pentenone derivatives, the controlled formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is a common strategy. This allows for the subsequent reaction with an electrophile, such as an alkyl halide, to introduce a desired substituent.

While direct alkylation to form the hydroxymethyl group of the target compound is not straightforward, enolate chemistry can be employed to synthesize precursors. For instance, the enolate of a simpler pentenone could be reacted with a suitable electrophile to introduce the methyl group at the C4 position. The hydroxyl group could then be introduced in a subsequent step. The choice of base, solvent, and temperature is crucial for controlling the regioselectivity of enolate formation and the efficiency of the alkylation reaction.

Stereoselective Synthesis Methodologies Utilizing Chiral Auxiliaries or Catalysts

Achieving the specific (Z)-stereochemistry of the double bond and, if desired, chirality at the C5 position in analogues, necessitates the use of stereoselective synthesis methodologies. These advanced techniques employ chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms during the reaction.

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis to produce enantiomerically pure compounds. Enzymes, such as lipases and dehydrogenases, can be used for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates. cabidigitallibrary.orgresearchgate.net For the synthesis of chiral hydroxy pentenones, an ene-reductase could be used for the stereospecific reduction of a carbon-carbon double bond in a precursor, followed by an alcohol dehydrogenase to reduce a ketone to a chiral alcohol.

This approach is particularly valuable for obtaining compounds with high enantiomeric excess. cabidigitallibrary.org The choice of enzyme and reaction conditions is critical for achieving the desired stereoselectivity.

Table 2: Enzymes in the Synthesis of Chiral Building Blocks

Enzyme Class Reaction Type Application in Pentenone Synthesis
Lipase Kinetic Resolution (acylation/deacylation) Separation of enantiomers of a racemic hydroxy pentenone precursor.
Ene-Reductase Asymmetric reduction of C=C bond Stereoselective formation of a chiral center in the pentenone backbone.
Alcohol Dehydrogenase Asymmetric reduction of C=O bond Stereoselective formation of a chiral hydroxyl group.

Asymmetric aldol reactions are powerful tools for the stereocontrolled synthesis of β-hydroxy ketones. The Paterson aldol reaction, which utilizes boron enolates derived from chiral ketones, is a prominent example of a reagent-controlled asymmetric aldol reaction. organic-chemistry.org This methodology allows for the predictable formation of either syn- or anti-aldol products with high diastereoselectivity and enantioselectivity.

In the context of synthesizing analogues of this compound, a chiral ketone could be converted to its boron enolate and then reacted with a suitable aldehyde. The chiral auxiliary on the ketone directs the facial selectivity of the enolate's attack on the aldehyde, leading to a specific stereoisomer of the aldol adduct. Subsequent transformations would then be required to unveil the final pentenone structure. The predictability and high stereocontrol offered by the Paterson aldol reaction make it a valuable strategy for accessing complex, stereochemically defined molecules. ucla.edu

Multicomponent Reactions Incorporating this compound Synthons

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates structural elements from each of the starting materials. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. beilstein-journals.org

While no specific MCRs detailing the direct synthesis of this compound are documented, synthons with similar functionalities are often employed in MCRs. For instance, a β-keto ester or a related active methylene (B1212753) compound could serve as a synthon for the pentenone backbone in a Hantzsch-type pyridine (B92270) synthesis or a Biginelli reaction. nih.gov The challenge in applying MCRs to the synthesis of the target molecule would be the design of a reaction that not only assembles the carbon skeleton but also precisely installs the hydroxyl group and controls the double bond geometry. The development of a novel MCR for this purpose would be a significant contribution to synthetic methodology.

Functional Group Interconversions and Derivatization Strategies

The strategic manipulation of the ketone, hydroxyl, and olefinic moieties within this compound is fundamental to the synthesis of its derivatives. The following sections detail methodologies for selective reactions, stereospecific modifications, the application of protecting groups, and the chemistry of related acetylenic compounds.

The presence of both an alcohol and a ketone in this compound necessitates the use of selective reagents to target one functional group in the presence of the other.

Selective Oxidation: The secondary hydroxyl group at the C5 position can be oxidized to a ketone to furnish a 1,4-dicarbonyl compound. The selection of a mild oxidizing agent is crucial to avoid unwanted side reactions. For instance, pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are commonly employed for such selective oxidations.

Selective Reduction: Conversely, the ketone at the C2 position can be selectively reduced to a secondary alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often used for this purpose, as they are generally unreactive towards hydroxyl groups and alkenes. The stereochemical outcome of such a reduction would yield a diastereomeric mixture of diols.

Table 1: Selective Oxidation and Reduction Reactions

Transformation Targeted Functional Group Reagent(s) Expected Product
Selective Oxidation C5-Hydroxyl Pyridinium chlorochromate (PCC) 4-methylpent-3-ene-2,5-dione
Selective Reduction C2-Ketone Sodium borohydride (NaBH₄) (Z)-4-methylpent-3-ene-2,5-diol

The Z-configuration of the carbon-carbon double bond in this compound allows for a range of stereospecific transformations, enabling the introduction of new stereocenters with a high degree of control.

Catalytic Hydrogenation: The double bond can be stereospecifically reduced to a single bond via catalytic hydrogenation. For example, the use of a palladium catalyst (Pd/C) with hydrogen gas would result in the syn-addition of hydrogen across the double bond, leading to the formation of 5-hydroxy-4-methylpentan-2-one with a specific diastereoselectivity influenced by the existing stereocenter.

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further functionalization. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely result in the formation of an epoxide. The stereochemistry of the resulting epoxide can be influenced by the directing effect of the neighboring hydroxyl group.

Table 2: Stereospecific Olefin Modifications

Transformation Reagent(s) Expected Product Stereochemical Aspect
Catalytic Hydrogenation H₂, Pd/C 5-hydroxy-4-methylpentan-2-one Syn-addition of hydrogen
Epoxidation m-CPBA (2Z)-2,3-epoxy-5-hydroxy-2-methylpentan-4-one Substrate-directed stereocontrol

In the course of multi-step syntheses, it is often necessary to temporarily mask one or more functional groups to prevent them from reacting under a specific set of conditions. wikipedia.orgjocpr.comresearchgate.net This is achieved through the use of protecting groups. wikipedia.orgjocpr.comresearchgate.net

Protection of the Hydroxyl Group: The C5-hydroxyl group can be protected as a silyl (B83357) ether, for instance, by reacting the molecule with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. This silyl ether is robust under many reaction conditions but can be selectively removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Protection of the Ketone Group: The ketone at C2 can be protected as a cyclic acetal (B89532), for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). pressbooks.pub This acetal is stable to a wide range of non-acidic reagents and can be readily removed by treatment with aqueous acid. wikipedia.orgpressbooks.pub

Table 3: Protecting Group Strategies

Functional Group Protecting Group Protection Reagents Deprotection Conditions
C5-Hydroxyl tert-Butyldimethylsilyl (TBS) ether TBSCl, Imidazole TBAF
C2-Ketone Ethylene acetal Ethylene glycol, p-TsOH Aqueous acid

The synthesis of acetylenic analogs of this compound provides access to a different class of compounds with unique reactivity.

Generation: An acetylenic analog, 5-hydroxy-4-methylpent-3-yn-2-one, can serve as a key precursor. The Z-alkene of the target molecule can be obtained from this acetylenic analog through a stereoselective reduction of the triple bond. The use of Lindlar's catalyst (a palladium catalyst poisoned with lead acetate (B1210297) and quinoline) in the presence of hydrogen gas is a classic method for achieving this transformation.

Reactivity: The acetylenic bond in 5-hydroxy-4-methylpent-3-yn-2-one is a versatile functional group that can participate in a variety of reactions. For example, it can undergo metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling with aryl halides, to form more complex carbon skeletons. It can also participate in cycloaddition reactions.

Table 4: Acetylenic Analog Chemistry

Reaction Starting Material Reagent(s) Product
Stereoselective Reduction 5-hydroxy-4-methylpent-3-yn-2-one H₂, Lindlar's catalyst This compound
Sonogashira Coupling 5-hydroxy-4-methylpent-3-yn-2-one Aryl halide, Pd catalyst, Cu(I) 5-hydroxy-4-methyl-5-arylpent-3-yn-2-one

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of (Z)-5-hydroxy-4-methylpent-3-en-2-one.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C) for Backbone and Side Chain Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different types of protons and carbons present in the molecule and their chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, methylene (B1212753), and olefinic protons. The chemical shifts are influenced by the electronic effects of the neighboring carbonyl, hydroxyl, and vinyl groups. The Z-configuration of the double bond would also affect the chemical shift of the vinylic proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The presence of the carbonyl group, the double bond, and the carbon atoms attached to the hydroxyl group would be clearly indicated by their characteristic chemical shifts. The α,β-unsaturated ketone functionality typically results in downfield shifts for the carbonyl carbon and the β-carbon of the double bond. netlify.app

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (CH₃)~2.2~25
2 (C=O)-~200
3 (CH)~6.0~125
4 (C)-~140
5 (CH₂)~4.3~60
C4-CH₃~1.9~15
OHVariable-

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Proximity (e.g., COSY, HSQC, HMBC, ROESY/NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a correlation between the olefinic proton at C3 and the methylene protons at C5 would be expected, confirming their connectivity across the double bond.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include those between the protons of the methyl group at C1 and the carbonyl carbon at C2, and between the methylene protons at C5 and the carbons at C3 and C4.

ROESY/NOESY (Rotating-frame/Nuclear Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry of the double bond. For the (Z)-isomer, a spatial correlation (NOE) would be expected between the olefinic proton at C3 and the methyl group attached to C4, as they are on the same side of the double bond.

Isotopic Labeling Studies for Mechanistic and Assignment Purposes

No specific isotopic labeling studies for this compound have been reported in the reviewed literature. Such studies, however, could be employed to trace metabolic pathways or to elucidate reaction mechanisms involving this compound. For instance, labeling with ¹³C or ²H at specific positions could help in monitoring bond formations or cleavages during a chemical or biological transformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the precise molecular formula of this compound. The expected exact mass for the molecular ion [M]⁺ of C₆H₁₀O₂ is 114.0681 Da. nih.govnih.gov This high-precision measurement would confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be useful for analyzing the purity of a sample of this compound and for identifying it within a complex mixture. The electron ionization (EI) mass spectrum would exhibit a characteristic fragmentation pattern that can be used for structural confirmation.

Predicted Fragmentation Pattern:

Vibrational Spectroscopy for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and insights into its three-dimensional structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of an α,β-unsaturated ketone system leads to a shift in the carbonyl (C=O) stretching frequency to a lower wavenumber (typically 1666-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹), due to the delocalization of π-electrons. orgchemboulder.comlibretexts.org The hydroxyl (-OH) group would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. The spectrum would also show characteristic absorptions for C-H stretching and bending vibrations of the methyl and methylene groups, as well as the C=C stretching of the alkene moiety.

A representative table of expected FTIR absorption bands for this compound, based on typical values for similar compounds, is presented below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchHydroxyl
~2960-2850C-H stretchMethyl/Methylene
~1670C=O stretchα,β-unsaturated Ketone
~1640C=C stretchAlkene
~1450C-H bendMethyl/Methylene
~1360C-H bendMethyl
~1050C-O stretchAlcohol

This table is illustrative and based on typical values for the respective functional groups.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org While enantiomers have identical IR spectra, their VCD spectra are mirror images of each other, making VCD a powerful tool for determining the absolute configuration of a chiral molecule in solution. nih.gov

For a chiral molecule like this compound, an experimental VCD spectrum would be obtained. This spectrum is then compared to a theoretically calculated spectrum for a specific enantiomer (e.g., the R- or S-enantiomer). youtube.comjascoinc.com A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. jascoinc.com VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information. wikipedia.org

X-ray Crystallography for Solid-State Structural Confirmation and Diastereomer Differentiation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry, can be generated. oup.comresearchgate.net

In the case of this compound, obtaining a suitable crystal would allow for the unequivocal confirmation of its covalent structure and the Z-configuration of the double bond. Furthermore, if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenter can be determined. oup.com X-ray crystallography is also highly effective in differentiating between diastereomers, as they have distinct crystal structures and packing arrangements. researchgate.net

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Analysis

Chiral chromatography is an essential technique for the separation of enantiomers and the determination of enantiomeric and diastereomeric purity. unife.itlibretexts.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. unife.it

The separation of the enantiomers of this compound would involve selecting an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including those with ketone and alcohol functional groups. nih.gov

A typical chiral HPLC method development would involve screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to achieve optimal separation. The enantiomeric excess (e.e.) or purity of a sample can then be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Below is a hypothetical example of a chiral HPLC separation for this compound.

ParameterValue
Column Chiralpak AD-H (amylose derivative)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

This table represents a hypothetical separation and conditions would require experimental optimization.

Reactivity, Transformation, and Mechanistic Studies of Z 5 Hydroxy 4 Methylpent 3 En 2 One

Acid- and Base-Catalyzed Transformations and Rearrangements

The presence of carbonyl, hydroxyl, and alkene functional groups in (Z)-5-hydroxy-4-methylpent-3-en-2-one suggests a rich landscape of possible acid- and base-catalyzed reactions.

Under acidic conditions, protonation of the carbonyl oxygen would activate the α,β-unsaturated system towards nucleophilic attack at the β-position (C3). Alternatively, protonation of the hydroxyl group could facilitate its elimination as a water molecule, leading to a carbocation intermediate that could undergo various rearrangements or elimination to form a diene. Intramolecular cyclization, such as an acid-catalyzed intramolecular Michael addition of the hydroxyl group onto the activated double bond, could potentially lead to cyclic ethers.

Base-catalyzed reactions would primarily involve the deprotonation of the hydroxyl group or the α-protons (at C5). Deprotonation of the hydroxyl group would form an alkoxide, enhancing its nucleophilicity for potential intramolecular reactions. Deprotonation at the α-carbon to the ketone (C5) could initiate aldol-type reactions if a suitable electrophile is present. Isomerization of the double bond from the Z to the more stable E configuration is also a plausible transformation under both acidic and basic conditions. A plausible synthetic route for a related compound involves a base-catalyzed aldol (B89426) reaction between 4-methylpent-3-en-2-one (mesityl oxide) and formaldehyde (B43269).

Table 1: Plausible Acid- and Base-Catalyzed Transformations

CatalystPlausible TransformationPotential Product(s)Mechanistic Notes
Acid (e.g., H₂SO₄) Isomerization(E)-5-hydroxy-4-methylpent-3-en-2-oneProtonation of the carbonyl oxygen allows for rotation around the C3-C4 bond.
Cyclization/Dehydration2,3-Dimethyl-2,5-dihydrofuran derivativesIntramolecular attack of the hydroxyl group onto the protonated enone system.
Base (e.g., NaOH) Isomerization(E)-5-hydroxy-4-methylpent-3-en-2-oneFormation of an enolate allows for rotation and subsequent reprotonation.
Retro-Aldol ReactionAcetone and other fragmentsCleavage of the C3-C4 bond, though likely requiring forcing conditions.

Photochemical Reactions and Spectroscopic Characterization of Intermediate Species

The photochemistry of α,β-unsaturated ketones is a well-studied area of organic chemistry. Upon absorption of UV light, this compound would be promoted to an excited state (n→π* or π→π* transition). From this excited state, several photochemical transformations can occur.

One of the most common photochemical reactions of α,β-unsaturated ketones is [2+2] cycloaddition, either intermolecularly to form dimers or intramolecularly if a suitable tethered alkene is present. Another characteristic reaction is Z/E isomerization around the carbon-carbon double bond. Irradiation could lead to a photostationary state with a mixture of both (Z) and (E) isomers.

Spectroscopic techniques such as transient absorption spectroscopy could be employed to characterize the short-lived intermediate species, such as the triplet excited state, which is often implicated in the photochemistry of enones. The presence of the hydroxyl group might also influence the photochemical behavior, potentially through intramolecular hydrogen bonding, which could affect the excited-state lifetime and reactivity.

Table 2: Potential Photochemical Reactions and Spectroscopic Data

Reaction TypeWavelength (nm)Potential Product(s)Intermediate SpeciesSpectroscopic Probe
Z/E Isomerization > 300(E)-5-hydroxy-4-methylpent-3-en-2-oneTriplet excited stateTransient Absorption Spectroscopy, NMR
[2+2] Cycloaddition > 300Dimeric cyclobutane (B1203170) productsTriplet excited stateMass Spectrometry, NMR, X-ray Crystallography

Catalytic Hydrogenation and Selective Reduction of Carbon-Carbon Double Bonds and Ketone Groups

The selective reduction of the carbon-carbon double bond or the ketone group in this compound presents a significant synthetic challenge. Catalytic hydrogenation with typical catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would likely lead to the reduction of both the alkene and the ketone, yielding 4-methylpentane-2,5-diol.

Selective reduction of the C=C double bond (1,4-reduction) to afford 5-hydroxy-4-methylpentan-2-one could potentially be achieved using specific catalytic systems, such as those based on copper hydrides or through transfer hydrogenation methods.

Conversely, selective 1,2-reduction of the ketone to the corresponding allylic alcohol, (Z)-4-methylpent-3-ene-2,5-diol, is often accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄), sometimes in the presence of cerium(III) chloride (Luche reduction) to enhance selectivity for the carbonyl group.

Table 3: Selective Reduction Strategies

Target FunctionalityReagent/CatalystProductNotes
C=C and C=O H₂, Pd/C4-Methylpentane-2,5-diolComplete saturation of the molecule.
C=C only Transfer Hydrogenation (e.g., Hantzsch ester)5-hydroxy-4-methylpentan-2-oneSelective 1,4-reduction.
C=O only NaBH₄, CeCl₃ (Luche Reduction)(Z)-4-methylpent-3-ene-2,5-diolSelective 1,2-reduction.

Stereoselective Transformations and Control of Chirality

The reduction of the prochiral ketone in this compound can lead to the formation of a new stereocenter, resulting in a chiral alcohol. The control of this stereochemistry is a key aspect of asymmetric synthesis.

This can be achieved through the use of chiral reducing agents or by employing a chiral catalyst in a hydrogenation or transfer hydrogenation reaction. For instance, enzymes (ketoreductases) are known to catalyze the reduction of ketones with high enantioselectivity. Similarly, transition metal complexes with chiral ligands, such as those based on ruthenium, rhodium, or iridium, are widely used for the asymmetric hydrogenation of ketones.

Furthermore, reactions at the double bond, such as epoxidation or dihydroxylation, could also be performed stereoselectively using chiral reagents or catalysts, leading to the formation of multiple stereocenters.

Table 4: Examples of Stereoselective Transformations

TransformationChiral Reagent/CatalystPotential Chiral ProductExpected Enantiomeric Excess (e.e.)
Ketone Reduction Ketoreductase enzyme(R)- or (S)-(Z)-4-methylpent-3-ene-2,5-diol>95%
Asymmetric Hydrogenation Ru-BINAP complex(R)- or (S)-5-hydroxy-4-methylpentan-2-ol>90%
Asymmetric Epoxidation Sharpless Asymmetric EpoxidationChiral epoxy alcohol>90%

Environmental Fate and Degradation Pathways in Model Systems

The environmental fate of this compound would be governed by its physical-chemical properties and its susceptibility to various degradation processes. As a volatile organic compound (VOC), it could be released into the atmosphere.

In the atmosphere, its primary degradation pathway would likely be reaction with hydroxyl radicals (•OH), which would add to the carbon-carbon double bond or abstract a hydrogen atom. Photolysis in the atmosphere could also contribute to its degradation, given the presence of the chromophoric enone system.

In aqueous environments, biodegradation by microorganisms would be a likely degradation pathway. The presence of both a hydroxyl group and a ketone functionality could make it amenable to microbial metabolism. Abiotic degradation through hydrolysis is expected to be slow. Photolysis in sunlit surface waters could also be a relevant degradation process.

Table 5: Potential Environmental Degradation Pathways

EnvironmentDegradation ProcessKey ReactantsPotential Byproducts
Atmosphere Photo-oxidation•OH radicals, O₃Smaller carbonyl compounds, organic acids, CO₂
PhotolysisUV radiationIsomeric and fragmented products
Aquatic BiodegradationMicroorganismsSmaller organic acids, CO₂, H₂O
PhotolysisUV radiationIsomeric and fragmented products

Exploration of Biological Activities and Mechanistic Insights in Non Human Systems

In Vitro Investigations of Biological Interactions

Detailed in vitro studies are crucial for characterizing the biological activity of a compound. However, for (Z)-5-hydroxy-4-methylpent-3-en-2-one, specific data on its interactions with biological macromolecules and cellular systems are currently lacking.

Enzyme Inhibition and Activation Studies

There is no available scientific literature detailing the effects of this compound on enzyme activity. Specific assays to determine its potential as an inhibitor or activator of enzymes, such as helicase, have not been reported.

Receptor Binding Profiling and Ligand-Target Interactions

Information regarding the receptor binding profile of this compound is absent from current scientific databases. Studies to identify its potential molecular targets and characterize its interactions as a ligand have not been published.

Cellular Pathway Modulation and Signaling Cascade Analysis

The influence of this compound on cellular pathways, including apoptosis and autophagy, has not been investigated in any specific cell lines. Research into its effects on signaling cascades is required to understand its potential cellular mechanisms of action.

Antioxidant Activity Evaluation in Cellular and Acellular Systems

While numerous methods exist for evaluating the antioxidant potential of chemical compounds, specific data from such assays for this compound are not available. Standard antioxidant capacity tests would be necessary to determine its ability to scavenge free radicals or chelate metals.

Biotransformation and Metabolic Studies in Non-Human Organisms

There is a notable absence of research on the biotransformation and metabolism of this compound in non-human organisms. Studies utilizing microbial, fungal, plant, or insect models have not been conducted to determine the metabolic fate of this compound.

Elucidation of Structure-Activity Relationships (SAR) in Biological Contexts

Due to the lack of biological activity data, no structure-activity relationship (SAR) studies have been performed for this compound. Establishing SAR would require a systematic investigation of how structural modifications of the molecule affect its biological functions, which has not yet been undertaken.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Method Development and Validation (e.g., HPLC, GC) for Purity and Concentration Determination

Chromatographic techniques are fundamental for assessing the purity and determining the concentration of (Z)-5-hydroxy-4-methylpent-3-en-2-one. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, required sensitivity, and the analyte's properties.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is well-suited for the analysis of this moderately polar compound. The α,β-unsaturated ketone moiety provides a chromophore, making UV detection a viable and straightforward approach. Method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can ensure efficient elution and good peak shape. biopharmaservices.com Validation of the method would include establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Table 1: Representative HPLC Method Parameters for this compound Analysis
ParameterSpecification
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 10% B, increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV-Vis Diode Array Detector (DAD) at 225 nm
Injection Volume10 µL

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging. The presence of the polar hydroxyl group can lead to intermolecular hydrogen bonding, resulting in poor peak shape (tailing) and potential thermal degradation in the hot injector port. libretexts.org Therefore, chemical derivatization to mask the hydroxyl group is often a prerequisite for robust GC analysis. colostate.edu For the underivatized compound, a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, would be necessary. However, derivatization is the preferred strategy for achieving high reproducibility and sensitivity. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Sample Analysis

For analyzing this compound in complex research matrices such as biological fluids or environmental samples, the selectivity and sensitivity of hyphenated mass spectrometry techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Using an electrospray ionization (ESI) source, the analyte can be readily ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. For this compound (C₆H₁₀O₂, molecular weight 114.14 g/mol ), the precursor ion would be m/z 115.1. This precursor ion is then fragmented in the collision cell to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the method can achieve exceptional selectivity and low detection limits, even in the presence of co-eluting matrix components. nih.gov

Table 2: Postulated LC-MS/MS Parameters (Positive ESI Mode)
ParameterValueDescription
Precursor Ion (Q1)m/z 115.1[M+H]⁺ for C₆H₁₀O₂
Product Ion 1 (Q3)m/z 97.1Proposed loss of water [M+H-H₂O]⁺
Product Ion 2 (Q3)m/z 71.1Proposed loss of acetaldehyde (B116499) [M+H-C₂H₄O]⁺
Collision Energy10-20 eVTo be optimized for maximizing fragment ion intensity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Following derivatization, GC-MS/MS offers an extremely robust and sensitive analytical approach. researchgate.net Electron ionization (EI) is typically used, which creates a wealth of fragment ions, providing a high degree of structural confirmation. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity compared to single-quadrupole GC-MS by reducing chemical noise from the sample matrix. mdpi.com

Sample Preparation Strategies and Matrix Effects in Research Sample Analysis

Effective sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure compatibility with the analytical system. rsc.org

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a moderately polar analyte like this compound, extraction from an aqueous matrix into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is a viable strategy. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more controlled and often more efficient cleanup and concentration step compared to LLE. Reversed-phase SPE cartridges (e.g., C18) can be used to retain the analyte from an aqueous sample, after which interferences are washed away, and the purified analyte is eluted with an organic solvent. nih.gov

Matrix Effects: In LC-MS/MS analysis, components of the sample matrix can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification. researchgate.net To compensate for these effects, the use of an internal standard is crucial. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H), as it behaves nearly identically during sample preparation and chromatography but is distinguishable by the mass spectrometer.

Development of Derivatization Protocols for Enhanced Analytical Performance

Derivatization is a chemical modification of the analyte to improve its analytical properties. colostate.edu For this compound, derivatization can be employed to enhance performance in both GC and HPLC.

Derivatization for GC Analysis: The primary goal for GC is to increase the volatility and thermal stability of the compound by masking the polar hydroxyl group. nih.gov

Silylation: This is a common and effective method where the active hydrogen of the hydroxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. research-solution.com The resulting TMS ether is significantly more volatile and less prone to adsorption, leading to sharper, more symmetrical peaks in the chromatogram. research-solution.com

Derivatization for HPLC Analysis: While the native UV absorbance of the compound may be sufficient, derivatization can be used to enhance detection sensitivity for trace-level analysis.

DNPH Derivatization: The ketone functional group can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. This derivative contains a strong chromophore, allowing for highly sensitive detection at wavelengths around 360 nm, away from many common matrix interferences. sigmaaldrich.comauroraprosci.com

Table 3: Summary of Potential Derivatization Strategies
TechniqueTarget Functional GroupReagentPurpose
GCHydroxyl (-OH)BSTFA or MSTFAIncrease volatility and thermal stability; improve peak shape. research-solution.com
HPLCKetone (C=O)2,4-Dinitrophenylhydrazine (DNPH)Enhance UV detection sensitivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-5-hydroxy-4-methylpent-3-en-2-one, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : Common methods include aldol condensation or oxidation of prenol derivatives. For stereoselectivity, temperature and catalyst choice (e.g., chiral catalysts for enantiomeric control) are critical. Monitor reaction progress via TLC or HPLC, and optimize pH (neutral to slightly acidic) to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. Which spectroscopic techniques are prioritized for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to identify hydroxyl (δ 1.5–2.5 ppm) and enone (δ 5.0–6.5 ppm) groups. IR confirms the carbonyl (1700–1750 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) stretches. For stereochemistry, NOESY or X-ray crystallography resolves Z-configuration. Cross-validate with computational methods (DFT) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 220–260 nm). Purity ≥95% is typical for in vitro studies. For trace impurities, GC-MS identifies volatile byproducts. Quantify water content via Karl Fischer titration (<0.5% w/w) to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound across studies?

  • Methodological Answer :

  • Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control variables : Match solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell lines.
  • Validate via orthogonal assays : Combine MIC assays with time-kill curves or SEM imaging for biofilm disruption.
  • Address stability : Pre-test compound stability in assay media (e.g., HPLC post-incubation) to rule out degradation .

Q. What strategies enhance enantiomeric purity during synthesis, and how is chiral chromatography validated for this compound?

  • Methodological Answer :

  • Stereoselective synthesis : Use Sharpless asymmetric dihydroxylation or chiral auxiliaries (e.g., Evans’ oxazolidinones).
  • Chiral HPLC : Employ a Chiralpak® IG column with n-hexane/isopropanol (90:10). Validate via spiking experiments with racemic mixtures and calculate enantiomeric excess (ee) ≥98%.
  • Dynamic kinetic resolution : Optimize temperature (-20°C to 25°C) and catalyst loading (5–10 mol%) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility, and what protocols mitigate degradation?

  • Methodological Answer :

  • Stability profiling : Incubate at pH 2–9 (37°C) and analyze degradation via LC-MS.
  • Storage : Lyophilize and store at -80°C under argon. For aqueous solutions, use citrate buffer (pH 4.5) and avoid light exposure.
  • Real-time monitoring : Embed stability checks into assay workflows (e.g., pre/post-assay HPLC) .

Q. Can computational models predict the reactivity of this compound in novel reactions, and how are these models validated experimentally?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to map transition states for cycloadditions or nucleophilic attacks.
  • Molecular docking : Predict binding affinity to biological targets (e.g., COX-2 for anti-inflammatory studies) via AutoDock Vina.
  • Validation : Compare computed activation energies (±5 kcal/mol) and IC50_{50} values with experimental data .

Data Presentation Guidelines

  • Comparative tables :

    Synthetic MethodYield (%)Purity (%)Stereoselectivity (ee)
    Aldol condensation65–7592–9585–90
    Chiral catalysis50–6098–99≥98
  • Spectroscopic reference data :

    TechniqueKey Peaks
    1H^1H-NMRδ 5.8 (d, J=10 Hz, CH=CH), δ 2.1 (s, CH3_3)
    IR1720 cm1^{-1} (C=O), 3400 cm1^{-1} (OH)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.